molecular formula C9H14O5 B13193078 Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13193078
M. Wt: 202.20 g/mol
InChI Key: YJQIKEXYTHABDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₅ and a molecular weight of 202.20 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrofuran derivative with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both methoxy and ester functional groups.

Biological Activity

Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antimicrobial, and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H12_{12}O4_4
  • CAS Number : 1470556-05-8
  • Purity : 95% .

Antioxidant Activity

Antioxidant activity is critical in preventing oxidative stress-related diseases. Studies have shown that various compounds with similar structures exhibit significant antioxidant properties.

Research Findings

A study utilizing different extraction methods reported that compounds similar to this compound demonstrated varying degrees of antioxidant activity when tested using DPPH and ABTS assays. The results indicated that the antioxidant activity is influenced by the extraction method and conditions used .

Extraction MethodDPPH IC50_{50} (µg/mL)ABTS IC50_{50} (µg/mL)
Soxhlet28.082402.95
Hydrodistillation25.32Higher values observed

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies.

Case Studies

Research has highlighted that compounds with dioxaspiro structures exhibit notable antimicrobial activities against a range of pathogens. For instance, a series of tests indicated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Salmonella typhimurium100 µg/mL

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties.

The compound is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5/c1-11-6-5-13-4-3-9(6)7(14-9)8(10)12-2/h6-7H,3-5H2,1-2H3

InChI Key

YJQIKEXYTHABDL-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC12C(O2)C(=O)OC

Origin of Product

United States

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